Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate is an organic compound with the molecular formula C16H12FNO5 It is a derivative of pyridine and contains both fluorobenzoyl and dicarboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can act as a ligand, coordinating with metal ions and affecting various biochemical pathways .
Comparison with Similar Compounds
- Dimethyl 5-(4-chlorobenzoyl)pyridine-2,3-dicarboxylate
- Dimethyl 5-(4-methylbenzoyl)pyridine-2,3-dicarboxylate
- Dimethyl 5-(4-methoxybenzoyl)pyridine-2,3-dicarboxylate
Comparison: Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C16H12FNO5 |
---|---|
Molecular Weight |
317.27 g/mol |
IUPAC Name |
dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H12FNO5/c1-22-15(20)12-7-10(8-18-13(12)16(21)23-2)14(19)9-3-5-11(17)6-4-9/h3-8H,1-2H3 |
InChI Key |
LDUMJIBUHFFTRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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